2-(3,4-Dichlorophenoxy)ethanamine
Overview
Description
The compound 2-(3,4-Dichlorophenoxy)ethanamine is structurally related to various chlorophenoxy compounds that have been the subject of research due to their chemical and biological significance. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds such as 2,4-dichlorophenol , 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine , and others that share similar structural motifs or functional groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in pharmaceuticals, was achieved through a novel route starting from 2-nitrochlorobenzene and involving steps such as O-alkylation, reduction, and etherification . This suggests that the synthesis of 2-(3,4-Dichlorophenoxy)ethanamine could potentially be approached through similar synthetic strategies, albeit with appropriate modifications to introduce the dichlorophenoxy moiety and the ethanamine group.
Molecular Structure Analysis
The molecular structure of chlorophenoxy compounds can be complex, with potential for various isomeric forms. For example, the crystal structure of p,p'-dichlorodiphenoxy-1,2-ethane shows that the compound can exist in slightly different conformations within the crystal lattice . This indicates that 2-(3,4-Dichlorophenoxy)ethanamine may also exhibit conformational isomerism, particularly in the arrangement of the dichlorophenoxy and ethanamine groups.
Chemical Reactions Analysis
Chlorophenoxy compounds can undergo a range of chemical reactions. Electrooxidation studies on 2,4-dichlorophenol revealed a dual mechanism leading to quinone-like species and insoluble polymers . This suggests that 2-(3,4-Dichlorophenoxy)ethanamine could also participate in oxidation reactions, potentially leading to similar products or intermediates. Additionally, the synthesis of chlorophenylhydrazones from chlorophenyl diazonium salts indicates that chlorophenoxy compounds can be reactive towards diazonium coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxy compounds are influenced by their molecular structure. For instance, the acidity constant (pKa) of chlorophenols correlates with their electrochemical reactivity, as seen in the electrooxidation studies . The presence of electron-withdrawing chlorine atoms on the aromatic ring can affect the acidity and reactivity of the compound. Furthermore, the crystal structure analysis of related compounds provides insights into the solid-state properties, such as molecular packing and hydrogen bonding, which could be relevant for 2-(3,4-Dichlorophenoxy)ethanamine as well .
Scientific Research Applications
1. Alleviating Salinity Stress in Maize
- Summary of Application: 2-(3,4-Dichlorophenoxy)ethanamine (DCPTA) is used to alleviate salinity stress in maize. It enhances the plant’s photosynthetic capacity, improves its water status, and helps maintain a balance of potassium (K+) and sodium (Na+) ions .
- Methods of Application: In the study, maize seedlings were grown in nutrient solutions with a combination of NaCl (0, 150 mM) and DCPTA (0, 20, 100, and 400 μM). The researchers then evaluated photosynthesis, water status, ion homeostasis, and the expression of genes involved in ion uptake and transport in the maize seedlings .
- Results: DCPTA was found to alleviate the growth inhibition of maize seedlings exposed to salinity stress by increasing the net photosynthetic rate (Pn) and the quantum efficiency of photosystem II (PSII) photochemistry. It improved the root hydraulic conductivity, which helped maintain the water status. A relatively high K+ concentration but a relatively low Na+ concentration and the Na+/K+ ratio were observed in the presence of DCPTA under salinity stress .
2. Stimulating Rubber Synthesis in Guayule
- Summary of Application: The application of 2-(3,4-Dichlorophenoxy)ethanamine to guayule plants results in a stimulation of rubber synthesis .
- Results: The application of 2-(3,4-Dichlorophenoxy)ethanamine to guayule plants results in a 2-fold stimulation of rubber synthesis and a 1.5- to 3-fold increase in mevalonic acid kinase, isopentenyl pyrophosphate isomerase, and rubber transferase .
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLSUNVXZROEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300021 | |
Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)ethanamine | |
CAS RN |
38949-70-1 | |
Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38949-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dichlorophenoxy)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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